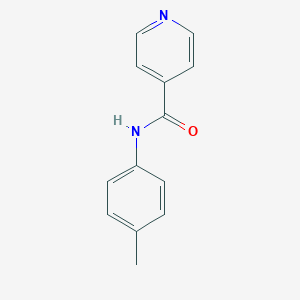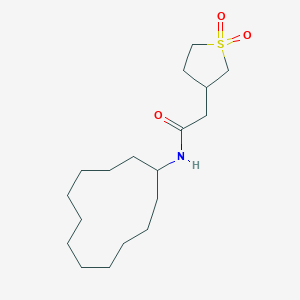
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as CDODA-Me, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. CDODA-Me is a thiazolidinedione derivative that has shown promising results in preclinical studies, making it a potential candidate for further research and development.
作用机制
The mechanism of action of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and oxidative stress.
Biochemical and Physiological Effects
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and induction of apoptosis
- Improvement of insulin sensitivity and glucose uptake
- Reduction of inflammation and oxidative stress
- Reduction of atherosclerotic plaque formation
实验室实验的优点和局限性
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis, its ability to inhibit cancer cell growth and induce apoptosis, and its potential to improve insulin sensitivity and reduce inflammation and oxidative stress. However, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, including:
- Further studies to elucidate its mechanism of action
- Clinical trials to evaluate its potential as a cancer therapy
- Studies to evaluate its potential as a treatment for diabetes and cardiovascular disease
- Development of analogs with improved efficacy and safety profiles
In conclusion, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a promising compound that has shown potential for use in various scientific fields. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapy for cancer, diabetes, and cardiovascular disease.
合成方法
The synthesis of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with cyclododecanone in the presence of sodium hydride. The resulting product is then reacted with thioacetic acid to form N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide. The synthesis of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
科学研究应用
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been extensively studied for its potential applications in various scientific fields, including cancer research, diabetes, and cardiovascular disease. In cancer research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of diabetes.
In cardiovascular disease research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to reduce the formation of atherosclerotic plaques in animal models of the disease. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cardiovascular disease.
属性
产品名称 |
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide |
|---|---|
分子式 |
C18H33NO3S |
分子量 |
343.5 g/mol |
IUPAC 名称 |
N-cyclododecyl-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C18H33NO3S/c20-18(14-16-12-13-23(21,22)15-16)19-17-10-8-6-4-2-1-3-5-7-9-11-17/h16-17H,1-15H2,(H,19,20) |
InChI 键 |
JKSMFIVQJHAMJI-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)CC2CCS(=O)(=O)C2 |
规范 SMILES |
C1CCCCCC(CCCCC1)NC(=O)CC2CCS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)

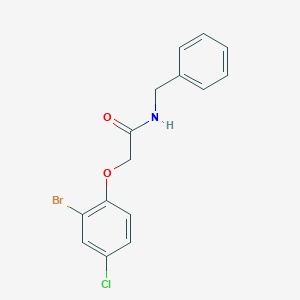

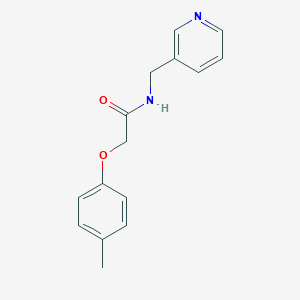
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

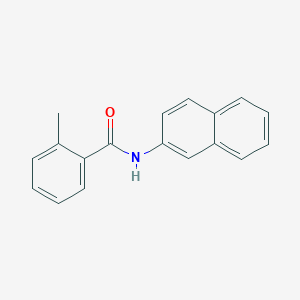
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
